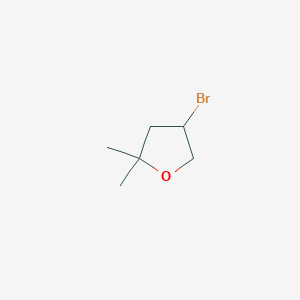

4-Bromo-2,2-dimethyloxolane

Description

BenchChem offers high-quality 4-Bromo-2,2-dimethyloxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,2-dimethyloxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,2-dimethyloxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-6(2)3-5(7)4-8-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUVLTGFJSBYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-2,2-dimethyloxolane

The following technical monograph provides an in-depth analysis of 4-Bromo-2,2-dimethyloxolane , a specialized heterocyclic building block used in pharmaceutical synthesis.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the modulation of physicochemical properties via scaffold modification is a critical optimization strategy. 4-Bromo-2,2-dimethyloxolane (CAS 1193-08-4) serves as a high-value intermediate for introducing the 2,2-dimethyltetrahydrofuran moiety. This structural motif acts as a lipophilic, metabolically stable bioisostere for standard ether linkages or cyclic amines. The gem-dimethyl group at the 2-position provides steric protection to the ether oxygen, reducing susceptibility to oxidative metabolism while locking the ring conformation to favor specific receptor binding geometries.

Chemical Identity and Physicochemical Profile

The compound is a halogenated cyclic ether characterized by a five-membered oxolane ring with gem-dimethyl substitution adjacent to the oxygen and a bromine atom at the 4-position.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 4-Bromo-2,2-dimethyloxolane |

| CAS Number | 1193-08-4 |

| Synonyms | 4-Bromo-2,2-dimethyltetrahydrofuran; 3-Bromo-5,5-dimethyltetrahydrofuran |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.06 g/mol |

| Structure | Five-membered ether ring, 2,2-dimethyl, 4-bromo |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~165–170 °C (Estimated at 760 mmHg) |

| Density | ~1.35 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; immiscible with water |

| Stability | Stable under inert atmosphere (N₂/Ar); light sensitive |

Synthetic Methodology and Manufacturing

The synthesis of 4-Bromo-2,2-dimethyloxolane requires precise regiocontrol to distinguish between the 3- and 4-positions on the tetrahydrofuran ring. The most robust industrial route involves the hydrobromination of the corresponding dihydrofuran precursor.

Core Synthetic Route: Hydrobromination of 2,2-Dimethyl-2,5-dihydrofuran

This protocol utilizes the steric influence of the gem-dimethyl group to direct the addition of hydrogen bromide (HBr) to the olefin.

Reaction Logic:

-

Precursor Selection: 2,2-Dimethyl-2,5-dihydrofuran is selected as the starting material. This olefin has a double bond between C3 and C4.

-

Regioselectivity: The gem-dimethyl group at C2 creates significant steric bulk. During electrophilic addition, the formation of a carbocation at C3 is sterically disfavored for subsequent nucleophilic attack. Consequently, the reaction proceeds via protonation at C3, generating a carbocation at the less hindered C4 position (or a bridged bromonium ion that opens at the less hindered side), leading to the 4-bromo isomer.

Detailed Experimental Protocol

Note: This protocol is a generalized high-purity synthesis derived from standard halogenation methodologies.

Step-by-Step Workflow:

-

Setup: A 3-neck round-bottom flask is equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. The system is purged with N₂.

-

Solvation: Charge the flask with 2,2-dimethyl-2,5-dihydrofuran (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes). Cool the solution to 0 °C using an ice/brine bath.

-

Acid Addition: Slowly add a solution of anhydrous HBr in Acetic Acid (33 wt%) (1.2 equiv) dropwise over 60 minutes. Maintain internal temperature < 5 °C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor conversion via GC-MS (Target m/z: 178/180 doublet).

-

Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Stir vigorously until CO₂ evolution ceases (pH ~8).

-

Extraction: Separate the organic layer. Extract the aqueous phase twice with DCM.

-

Purification: Dry combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to isolate the clear liquid product.

Synthetic Pathway Diagram

Figure 1: Regioselective synthesis of 4-Bromo-2,2-dimethyloxolane via hydrobromination.

Mechanistic Insights & Reactivity

Understanding the reactivity profile of CAS 1193-08-4 is essential for its application in downstream coupling reactions.

Steric vs. Electronic Effects

The 2,2-dimethyl substitution exerts a "neopentyl-like" steric effect on the adjacent C3 position, but the C4 position (where the bromine resides) is sufficiently distal to allow nucleophilic attack, albeit at a reduced rate compared to unsubstituted tetrahydrofurans.

-

Nucleophilic Substitution (Sn2): The bromine at C4 is a secondary halide. Substitution with amines or alkoxides is feasible but requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80 °C) to overcome the ring constraints and moderate steric influence.

-

Metal-Halogen Exchange: Treatment with t-BuLi or Mg generates the secondary organometallic species. This intermediate is highly valuable for coupling with aldehydes or ketones to synthesize complex scaffolds.

Impurity Profile

Common impurities arising from the synthesis include:

-

3-Bromo isomer: Formed if regiocontrol is lost (typically <5% under optimized conditions).

-

2,2-dimethyl-dihydrofuran: Unreacted starting material.

-

Ring-opened alcohols: Resulting from acid-catalyzed hydrolysis during workup.

Applications in Drug Discovery

The 4-bromo-2,2-dimethyloxolane scaffold is a versatile building block used to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.

Key Applications:

-

Metabolic Blocking: Replacing a standard alkyl chain or simple ether with this scaffold blocks metabolic hotspots (e.g., hydroxylation) due to the gem-dimethyl group.

-

Conformational Restriction: The ring locks the spatial orientation of substituents, potentially increasing binding affinity to target proteins (e.g., Kinases, GPCRs) by reducing the entropic penalty of binding.

-

Fragment-Based Drug Design (FBDD): Used as a fragment to probe hydrophobic pockets where the gem-dimethyl group fills small lipophilic cavities.

Downstream Workflow:

Figure 2: Divergent synthesis pathways utilizing the 4-bromo scaffold.

Safety and Handling Guidelines

As an alkyl bromide, this compound acts as an alkylating agent and must be handled with strict safety protocols.

-

Hazards: Skin irritant (H315), Eye irritant (H319). Potential sensitizer.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is prone to discoloration (darkening) upon exposure to light and air due to slow HBr elimination.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Biosynth. (2025).[1] 4-Bromo-2,2-dimethyloxolane Product Specifications. Retrieved from .

-

Sigma-Aldrich. (2025). Product Detail: 4-Bromo-2,2-dimethyloxolane (CAS 1193-08-4).[2] Retrieved from .

-

BLD Pharm. (2024). Certificate of Analysis: 4-Bromo-2,2-dimethyloxolane. Retrieved from .

-

PubChem. (2025). Compound Summary: Halogenated Tetrahydrofurans. National Library of Medicine. Retrieved from .

-

Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Contextual reference for ether scaffolds in drug design). Retrieved from .

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,2-dimethyloxolane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Bromo-2,2-dimethyloxolane, a halogenated derivative of a substituted tetrahydrofuran ring, presents itself as a potentially valuable building block in synthetic organic chemistry and drug discovery. Its unique structural features, combining a stable cyclic ether moiety with a reactive bromine atom, suggest its utility in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-2,2-dimethyloxolane, addresses the current landscape of available data, and offers expert insights into its characterization and handling. Due to the limited availability of experimental data for this specific compound, this guide integrates information from chemical suppliers, predicted data from computational models, and comparative analysis with structurally related molecules to provide a robust scientific resource.

Introduction: Unveiling a Niche Synthetic Intermediate

The oxolane (tetrahydrofuran) ring is a ubiquitous scaffold in a myriad of natural products and pharmaceutical agents, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a bromine atom and dimethyl substitution on this core structure, as seen in 4-Bromo-2,2-dimethyloxolane, offers a strategic handle for a variety of chemical transformations. The gem-dimethyl group at the 2-position can sterically influence reactions at adjacent centers and enhance the lipophilicity of resulting molecules. The bromine atom at the 4-position serves as a versatile functional group, amenable to nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents.

Despite its potential, a thorough review of the scientific literature reveals a notable scarcity of dedicated studies on 4-Bromo-2,2-dimethyloxolane. This guide aims to bridge this knowledge gap by consolidating the available information and providing a scientifically grounded framework for researchers interested in utilizing this compound.

Molecular Structure and Core Properties

The fundamental identity of 4-Bromo-2,2-dimethyloxolane is defined by its molecular structure and associated core properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| CAS Number | 1339437-32-9 | [1] |

| IUPAC Name | 4-Bromo-2,2-dimethyltetrahydrofuran |

Note: There is some ambiguity in chemical databases, with "oxane" (a six-membered ring) occasionally being used instead of "oxolane" (a five-membered ring) for this CAS number. This guide specifically addresses the five-membered tetrahydrofuran structure.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions provide valuable estimates for the physical properties of 4-Bromo-2,2-dimethyloxolane. These predictions are based on its chemical structure and established quantitative structure-property relationship (QSPR) models.

| Property | Predicted Value | Method/Source |

| Boiling Point | ~180-200 °C | Estimation based on structurally similar compounds |

| Density | ~1.3-1.4 g/cm³ | Estimation based on structurally similar compounds |

| Refractive Index | ~1.48-1.50 | Estimation based on structurally similar compounds |

| Flash Point | ~70-80 °C | Estimation based on structurally similar compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water. | General chemical principles |

Expert Insight: The predicted boiling point is elevated compared to non-brominated analogs due to the increased molecular weight and stronger intermolecular van der Waals forces imparted by the bromine atom. The density is also expected to be significantly higher than that of water, a common characteristic of brominated organic compounds.

Spectral Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the 4-position, which renders the protons on the ring diastereotopic. Key expected signals include:

-

Two singlets for the non-equivalent methyl groups at the 2-position.

-

A multiplet for the proton at the 4-position, coupled to the adjacent methylene protons.

-

A series of complex multiplets for the diastereotopic methylene protons at the 3 and 5-positions.

-

-

¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atom attached to the bromine (C4) would be shifted to a characteristic range, and the quaternary carbon at the 2-position would also have a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2,2-dimethyloxolane would be dominated by C-H and C-O stretching frequencies.

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-O stretching: A strong, characteristic band for the cyclic ether in the 1050-1150 cm⁻¹ region.

-

C-Br stretching: A weaker absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would provide crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 192 and 194, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a bromine atom, a methyl group, or cleavage of the tetrahydrofuran ring.

Experimental Protocol: Characterization of a Brominated Cyclic Ether

While a specific protocol for 4-Bromo-2,2-dimethyloxolane is not published, the following general methodology for the characterization of a newly synthesized, structurally similar brominated cyclic ether can be adapted. This protocol emphasizes the self-validating nature of a comprehensive characterization workflow.

Objective: To confirm the identity and assess the purity of a synthesized batch of a brominated cyclic ether.

Methodology:

-

Purification:

-

The crude reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing the pure product are combined and the solvent is removed in vacuo to yield the purified compound.

-

-

NMR Spectroscopy:

-

Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared Spectroscopy:

-

A thin film of the purified liquid is prepared on a salt plate (NaCl or KBr).

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is analyzed by gas chromatography-mass spectrometry (GC-MS) or by direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

-

The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

-

Workflow for Quality Control and Characterization

The following diagram illustrates a logical workflow for the quality control and characterization of a batch of 4-Bromo-2,2-dimethyloxolane.

Caption: A typical workflow for the synthesis, purification, and analytical characterization of 4-Bromo-2,2-dimethyloxolane.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Bromo-2,2-dimethyloxolane is not widely available, general precautions for handling brominated organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Outlook

4-Bromo-2,2-dimethyloxolane represents an intriguing yet under-explored chemical entity with significant potential for applications in synthetic chemistry. This guide has synthesized the currently available information, supplemented with expert predictions and established analytical principles, to provide a comprehensive technical overview. The clear lack of experimental data underscores the opportunity for further research into the synthesis, characterization, and reactivity of this compound. As new synthetic methodologies are developed, it is anticipated that 4-Bromo-2,2-dimethyloxolane will become a more accessible and valuable tool for chemists in academia and industry, contributing to the development of novel molecules with diverse applications.

References

Sources

4-Bromo-2,2-dimethyloxolane structure elucidation

Comprehensive Structural Elucidation of 4-Bromo-2,2-dimethyloxolane: From Synthesis to Spectral Validation

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

The structural validation of 4-bromo-2,2-dimethyloxolane (4-bromo-2,2-dimethyltetrahydrofuran) represents a classic challenge in small-molecule characterization: distinguishing a specific regioisomer from a set of thermodynamically and kinetically similar byproducts. This scaffold is a critical intermediate in the synthesis of nucleoside analogs and chiral building blocks.

This guide provides a rigorous, self-validating framework for confirming the identity of the 4-bromo isomer, specifically differentiating it from its common synthetic impurities: the 3-bromo isomer and the 2-(bromomethyl) derivative.

Part 1: Synthetic Context & Impurity Profile

To elucidate the structure, one must first understand the genesis of the molecule. The synthesis of brominated tetrahydrofurans typically proceeds via electrophilic cyclization (bromoetherification) of alkenyl alcohols. The specific precursor and conditions dictate the impurity profile.

The Synthetic Pathway (and its pitfalls)

The most direct route to the 2,2-dimethyl core involves the cyclization of 2-methylpent-4-en-2-ol or analogous tertiary alcohols using N-Bromosuccinimide (NBS).

-

Target Mechanism: 5-endo-trig (disfavored) vs. 5-exo-tet .

-

The Regioselectivity Problem: The cyclization of 2,2-dimethyl-alkenyl alcohols often yields mixtures. While the 2,2-dimethyl substitution directs the oxygen attack, the position of the bromine is governed by the formation of the bromonium ion intermediate.

Key Isomers for Differentiation:

-

Target: 4-Bromo-2,2-dimethyloxolane.

-

Isomer A: 3-Bromo-2,2-dimethyloxolane (Regioisomer).

-

Isomer B: 2-(Bromomethyl)-2-methyloxolane (Exocyclic alkylation product).

Figure 1: Divergent synthetic pathways leading to the target and its primary structural isomers.

Part 2: Mass Spectrometry (The Molecular Fingerprint)

Before detailed NMR analysis, Mass Spectrometry (MS) provides the first "Go/No-Go" decision gate.

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Isotopic Signature

Bromine exists as two stable isotopes:

-

Diagnostic Criteria: The molecular ion peak (

) must appear as a doublet of equal intensity separated by 2 mass units ( -

Target Mass (C

H-

(

-

(

-

(

Fragmentation Logic (EI Mode)

The fragmentation pattern distinguishes the cyclic ether from acyclic isomers.

| Fragment | m/z (approx) | Mechanistic Origin |

| [M - Br] | 99 | Heterolytic cleavage of the C-Br bond. Leaves the oxolane cation. |

| [M - CH | 163/165 | Loss of a methyl group from the C2 gem-dimethyl position (Alpha cleavage). |

| [C | 71 | Ring opening and loss of C2H4Br fragment. |

Critical Check: If the base peak is m/z 43 or 57 (simple alkyl chains), suspect acyclic impurities. The presence of significant m/z 99 confirms the stability of the 2,2-dimethyloxolane ring after bromine loss.

Part 3: NMR Spectroscopy (The Elucidation Core)

This is the definitive method for structural proof. The symmetry (or lack thereof) and coupling constants are the primary differentiators.

Proton NMR ( H NMR) - 400 MHz+

Solvent: CDCl

The Logic of Assignment: The target molecule (4-Bromo) has a unique symmetry break compared to the 3-Bromo isomer.

-

Gem-Dimethyls (C2):

-

In a rigid ring, these methyls are diastereotopic (cis/trans to the Br).

-

Expectation: Two distinct singlets around

1.2 – 1.4 ppm. (If they appear as one singlet, the ring is undergoing rapid conformational flipping).

-

-

The Methine Proton (H4):

-

This is the handle for the Bromine.[1]

-

Shift:

4.1 – 4.5 ppm (Deshielded by Br). -

Multiplicity: Quintet or dddd. It couples to four protons: two at C3 and two at C5.

-

-

The Methylene Protons (H5 - Alpha to Oxygen):

-

Shift:

3.8 – 4.2 ppm. -

Differentiation: In the 4-Bromo isomer, these protons are adjacent to the Oxygen and vicinal to the Br-methine. They will show strong geminal coupling (~9-11 Hz) and vicinal coupling to H4.

-

-

The Methylene Protons (H3):

-

Shift:

2.0 – 2.6 ppm. -

Differentiation: These are "sandwiched" between the gem-dimethyl quaternary carbon and the Br-methine.

-

Comparative Logic Table (The "Self-Validating" Check):

| Feature | 4-Bromo-2,2-dimethyl (Target) | 3-Bromo-2,2-dimethyl (Isomer A) | 2-(Bromomethyl) (Isomer B) |

| H-C-Br Signal | Multiplet (coupled to 4H) | Doublet of doublets (coupled to 2H) | Doublet (coupled to 1H) |

| Alpha-O Protons | 2H (H5) | 2H (H5) | 1H (Methine) |

| Coupling Path | H4 couples to H3(2) & H5(2) | H3 couples only to H4(2) | Exocyclic CH2-Br |

Carbon NMR ( C NMR)

-

C2 (Quaternary):

80 – 85 ppm. Diagnostic for the gem-dimethyl ether carbon. -

C4 (C-Br):

45 – 55 ppm. -

C5 (C-O):

70 – 75 ppm. -

C3 (CH2):

40 – 50 ppm.

Part 4: Advanced Validation (2D NMR)

If the 1D spectrum is crowded, 2D experiments are mandatory.

-

COSY (Correlation Spectroscopy):

-

Target Pattern: The H4 methine must show cross-peaks to two distinct methylene groups (H3 and H5).

-

Isomer A Pattern: The H3 methine would only show cross-peaks to one methylene group (H4).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

This connects protons to carbons 2-3 bonds away.

-

The "Smoking Gun": Look for the correlation from the Gem-Dimethyl protons .

-

In 4-Bromo , the methyls correlate to C2 (quaternary) and C3 (methylene).

-

In 3-Bromo , the methyls correlate to C2 (quaternary) and C3 (methine-Br) .

-

-

If the methyls show a cross-peak to a Carbon bearing a Bromine (shifted ~50 ppm), you have the 3-Bromo isomer. If they correlate to a CH2 (~45 ppm), you have the Target.

-

Figure 2: Decision tree for structural validation using NMR and MS data.

Part 5: Experimental Protocol for Characterization

Objective: Isolate and characterize 4-bromo-2,2-dimethyloxolane from a crude reaction mixture.

-

Sample Preparation:

-

Dissolve ~10 mg of the crude oil in 0.6 mL CDCl

. -

Ensure the sample is free of paramagnetic impurities (Cu, Fe) if metal catalysis was used, as these broaden NMR lines. Filter through a small pad of Celite/Silica if necessary.

-

-

Data Acquisition:

-

1H NMR: 16 scans, relaxation delay (d1) = 2.0s. Center spectrum at 4 ppm, width 10 ppm.

-

13C NMR: 256 scans minimum (to resolve the quaternary C2).

-

DEPT-135: Crucial for distinguishing CH2 (negative/down) from CH/CH3 (positive/up).

-

Prediction: C3 and C5 will be negative (inverted). C4 will be positive.

-

-

-

Analysis Checklist:

References

-

General Synthesis of Tetrahydrofurans: Wolfe, J. P., & Rossi, M. A. (2004).[2] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[2] Journal of the American Chemical Society, 126(6), 1620-1621. Link[2]

-

Regioselectivity in Bromoetherification: Bovonsombat, P., & McNelis, E. (1993). Regioselectivity in the bromoetherification of alkenols with N-bromosuccinimide. Tetrahedron Letters, 34(51), 8205-8208. Link

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- NMR Data for Substituted Tetrahydrofurans: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction logic).

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2,2-dimethyloxolane

Introduction: The Significance of 4-Bromo-2,2-dimethyloxolane

4-Bromo-2,2-dimethyloxolane is a halogenated heterocyclic compound. The presence of a bromine atom, a gem-dimethyl group, and an oxolane (tetrahydrofuran) ring imparts a unique combination of steric and electronic properties, making it a valuable building block in organic synthesis. Accurate and unambiguous characterization is paramount for its effective use in multi-step synthetic pathways, where impurities or misidentification can lead to significant downstream consequences. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectral features of 4-Bromo-2,2-dimethyloxolane and provide the scientific rationale behind these predictions.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 4-Bromo-2,2-dimethyloxolane with atom numbering.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for 4-Bromo-2,2-dimethyloxolane. These predictions are generated using advanced computational algorithms and are contextualized with data from similar structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 3.8 - 4.0 | m | - |

| H4 | 4.2 - 4.4 | m | - |

| H3 | 2.0 - 2.4 | m | - |

| C7-H₃ | 1.35 | s | - |

| C6-H₃ | 1.25 | s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~80 |

| C5 | ~70 |

| C4 | ~50 |

| C3 | ~40 |

| C7 | ~28 |

| C6 | ~25 |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong | C-H (alkane) stretching |

| 1100-1050 | Strong | C-O-C (ether) stretching |

| 650-550 | Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 194/196 | Low | [M]⁺ (Molecular Ion) |

| 179/181 | Moderate | [M - CH₃]⁺ |

| 115 | High | [M - Br]⁺ |

| 59 | Very High | [C₃H₇O]⁺ (Base Peak) |

In-depth Spectral Analysis

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides a clear fingerprint of the 4-Bromo-2,2-dimethyloxolane structure.

-

Gem-dimethyl Protons (C6-H₃ and C7-H₃): Two sharp singlets are expected around 1.25 and 1.35 ppm. The gem-dimethyl groups at the C2 position are diastereotopic due to the chiral center at C4. This magnetic inequivalence leads to two distinct signals.

-

Oxolane Ring Protons (H3, H4, H5): The protons on the oxolane ring will exhibit complex multiplets.

-

The protons at C3 are expected between 2.0 and 2.4 ppm.

-

The proton at C4 , being attached to the carbon bearing the bromine atom, will be deshielded and is predicted to appear downfield between 4.2 and 4.4 ppm.

-

The protons at C5 , adjacent to the ether oxygen, are expected in the range of 3.8 to 4.0 ppm. The spectral data for tetrahydrofuran shows signals for its methylene protons at approximately 1.85 and 3.75 ppm, which supports the predicted chemical shift ranges for the oxolane protons in our target molecule, with adjustments for the substituents.[1]

-

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

-

C2 Carbon: This quaternary carbon, bonded to two methyl groups and an oxygen, is predicted to have a chemical shift of around 80 ppm.

-

C5 Carbon: The methylene carbon adjacent to the ether oxygen is expected at approximately 70 ppm.

-

C4 Carbon: The carbon atom directly attached to the electronegative bromine atom will be significantly shielded and is predicted around 50 ppm.

-

C3 Carbon: This methylene carbon is predicted to appear at approximately 40 ppm.

-

C6 and C7 Carbons: The two methyl carbons are expected to be in the aliphatic region, around 25 and 28 ppm. Their slight difference in chemical shifts is due to their diastereotopic nature.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in 4-Bromo-2,2-dimethyloxolane.

-

C-H Stretching: Strong absorptions in the 2980-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups.

-

C-O-C Stretching: A strong, characteristic absorption band for the cyclic ether (C-O-C stretch) is expected in the 1100-1050 cm⁻¹ region. The IR spectrum of tetrahydrofuran shows a prominent C-O-C stretching band around 1070 cm⁻¹, corroborating this prediction.[2]

-

C-Br Stretching: A strong absorption in the lower frequency "fingerprint" region, typically between 650 and 550 cm⁻¹, will indicate the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-Bromo-2,2-dimethyloxolane is expected to produce a distinct fragmentation pattern.

-

Molecular Ion ([M]⁺): The molecular ion peak will appear as a doublet at m/z 194 and 196, with a nearly 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[3] The molecular ion is expected to be of low intensity due to the lability of the C-Br bond and the strained ring system.

-

[M - CH₃]⁺: Loss of a methyl radical from the gem-dimethyl group is a likely fragmentation pathway, leading to a doublet at m/z 179 and 181.

-

[M - Br]⁺: Cleavage of the C-Br bond will result in a significant peak at m/z 115.

-

Base Peak: The most abundant fragment, the base peak, is predicted to be at m/z 59. This stable oxonium ion is likely formed through a ring-opening and fragmentation mechanism.

Caption: Plausible mass fragmentation pathway for 4-Bromo-2,2-dimethyloxolane.

Experimental Protocols

For researchers aiming to acquire experimental data for 4-Bromo-2,2-dimethyloxolane or similar compounds, the following protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire data with a standard pulse program (e.g., zg30).

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to 0-220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean plates and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and direct introduction into the mass spectrometer.

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40 to 250 to detect the molecular ion and key fragments.

Caption: General experimental workflow for spectral analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral characterization of 4-Bromo-2,2-dimethyloxolane. By integrating computational predictions with empirical data from analogous structures, we have established a reliable set of spectral parameters for the identification and structural elucidation of this compound. The provided protocols offer a standardized approach for obtaining high-quality experimental data. This comprehensive analysis serves as a valuable resource for chemists working with this and related molecules, enabling more efficient and accurate research and development.

References

-

Mass Spectrometry of 2,2-dimethylpropane: Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns: Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Predicted Spectral Data for 2,2-Dimethyloxirane: FooDB. (2010, April 8). Showing Compound 2,2-Dimethyloxirane (FDB012831). Retrieved from [Link]

-

Bromine Pattern in Mass Spectrometry: All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Infrared Spectrum of Tetrahydrofuran: NIST. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. Retrieved from [Link]

-

NMR Prediction Software: ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mass Spectrometry of 2-bromo-2-methylpropane: Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

NMR Data of Tetrahydrofuran: FooDB. (2011, September 21). Showing Compound Tetrahydrofuran (FDB021917). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-Bromo-2,2-dimethyloxolane

Introduction: The Strategic Value of 4-Bromo-2,2-dimethyloxolane in Synthesis

4-Bromo-2,2-dimethyloxolane is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique structural features—a chiral center at the C4 position, a gem-dimethyl group conferring steric influence, and the presence of a reactive secondary bromide—make it a valuable precursor for the synthesis of a diverse array of substituted tetrahydrofurans. These moieties are prevalent in numerous biologically active natural products and pharmaceutical agents. This guide provides a comprehensive overview of the mechanistic considerations and practical protocols for employing 4-Bromo-2,2-dimethyloxolane in nucleophilic substitution reactions.

Mechanistic Landscape: Navigating SN1, SN2, and Neighboring Group Participation

The reactivity of 4-Bromo-2,2-dimethyloxolane in nucleophilic substitution is governed by a delicate interplay of electronic and steric factors. The choice of nucleophile, solvent, and reaction temperature can steer the reaction towards different mechanistic pathways, primarily the SN1 and SN2 pathways. A critical and often influential factor in this system is the potential for Neighboring Group Participation (NGP) by the endocyclic ether oxygen.

The Competing Pathways: SN1 vs. SN2

The substitution at the C4 position, a secondary carbon, can theoretically proceed through both SN1 and SN2 mechanisms.

-

SN2 Pathway: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (bromide). This results in an inversion of stereochemistry at the C4 center. Strong, non-bulky nucleophiles and polar aprotic solvents favor this pathway.

-

SN1 Pathway: A unimolecular, two-step process involving the formation of a carbocation intermediate after the departure of the bromide leaving group. The planar carbocation can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. Polar protic solvents and weaker nucleophiles can promote this pathway.

The Influence of the Oxolane Ring: Neighboring Group Participation

The lone pair of electrons on the ether oxygen of the oxolane ring can act as an internal nucleophile, significantly influencing the reaction outcome. This intramolecular assistance, known as neighboring group participation, can lead to the formation of a bicyclic oxonium ion intermediate.[1] This intermediate is then opened by the external nucleophile. A key consequence of NGP is the retention of stereochemistry in the final product, as it involves two consecutive SN2-like inversions.[2]

Diagram 1: Mechanistic Pathways in Nucleophilic Substitution of 4-Bromo-2,2-dimethyloxolane

Caption: Competing mechanistic pathways for nucleophilic substitution.

Application Protocols: A Guide to Key Transformations

The following protocols provide detailed methodologies for the nucleophilic substitution of 4-Bromo-2,2-dimethyloxolane with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired outcome.

Protocol 1: Azide Substitution for the Synthesis of 4-Azido-2,2-dimethyloxolane

The introduction of an azide moiety is a crucial transformation, as the resulting product can be readily reduced to the corresponding amine or used in "click" chemistry reactions.

Rationale: Sodium azide is a potent nucleophile that typically favors an SN2-type reaction.[3] The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the dissolution of the azide salt and promotes the SN2 pathway.[4]

Materials:

-

4-Bromo-2,2-dimethyloxolane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of 4-Bromo-2,2-dimethyloxolane (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Azido-2,2-dimethyloxolane.

-

Purify the crude product by column chromatography on silica gel if necessary.

Self-Validation: The successful substitution can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, typically higher Rf product. Infrared (IR) spectroscopy should show a characteristic strong, sharp azide stretch around 2100 cm⁻¹.

Protocol 2: Amination for the Synthesis of 4-Amino-2,2-dimethyloxolane Derivatives

The direct amination of 4-Bromo-2,2-dimethyloxolane can be challenging due to the potential for multiple alkylations of the amine nucleophile, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.[5][6] A common strategy to favor the formation of the primary amine is to use a large excess of ammonia.

Rationale: Using a large excess of the amine nucleophile increases the probability of the haloalkane reacting with the primary amine rather than the more substituted amine products. The reaction is typically performed in a sealed tube to prevent the escape of volatile amines.

Materials:

-

4-Bromo-2,2-dimethyloxolane

-

Ammonia (concentrated solution in ethanol or as a gas) or desired primary/secondary amine

-

Ethanol

-

Sealed pressure tube

-

Heating source (oil bath)

-

Dichloromethane

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a thick-walled pressure tube, dissolve 4-Bromo-2,2-dimethyloxolane (1.0 eq) in ethanol.

-

Add a large excess (at least 10 equivalents) of the amine (e.g., a concentrated solution of ammonia in ethanol).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.

-

After cooling to room temperature, carefully open the pressure tube in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and a dilute aqueous NaOH solution to neutralize any ammonium salts and liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate to afford the crude amine product.

-

Purify the product mixture by column chromatography or distillation.

Self-Validation: The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the primary, secondary, and tertiary amine products. ¹H NMR spectroscopy will show characteristic signals for the protons on the carbon bearing the nitrogen and the N-H protons.

Protocol 3: Thiolation for the Synthesis of 4-Thio-2,2-dimethyloxolane Derivatives

Thiol nucleophiles are generally excellent for SN2 reactions, leading to the formation of thioethers with high efficiency.

Rationale: Thiolates, generated in situ from thiols and a base, are soft and highly polarizable nucleophiles that react readily with secondary halides. The use of a non-protic solvent prevents the protonation of the thiolate and favors the SN2 pathway.

Materials:

-

4-Bromo-2,2-dimethyloxolane

-

Desired thiol (e.g., thiophenol, benzyl thiol)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N))

-

Anhydrous tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the thiol (1.1 eq) in anhydrous THF or DMF at 0 °C, add the base (1.2 eq) portion-wise. (Caution: NaH is highly reactive and should be handled with care).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.

-

Add a solution of 4-Bromo-2,2-dimethyloxolane (1.0 eq) in the same anhydrous solvent dropwise to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting thioether by column chromatography.

Self-Validation: Successful reaction is indicated by the disappearance of the starting materials on TLC. ¹H and ¹³C NMR spectroscopy will confirm the formation of the C-S bond.

Data Presentation: A Comparative Overview of Nucleophilic Substitutions

The choice of nucleophile and reaction conditions significantly impacts the outcome of the substitution reaction. The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution of 4-Bromo-2,2-dimethyloxolane.

| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Typical Mechanism | Expected Product |

| Azide | NaN₃ | DMF | 80-100 | SN2 | 4-Azido-2,2-dimethyloxolane |

| Primary Amine | R-NH₂ (large excess) | Ethanol | 100-120 (sealed) | SN2 | 4-(Alkylamino)-2,2-dimethyloxolane (and byproducts) |

| Secondary Amine | R₂NH | Ethanol | 100-120 (sealed) | SN2 | 4-(Dialkylamino)-2,2-dimethyloxolane |

| Thiolate | R-SH, NaH | THF | 0 to RT | SN2 | 4-(Alkylthio)-2,2-dimethyloxolane |

| Cyanide | KCN or NaCN | DMSO | 80-100 | SN2 | 4-Cyano-2,2-dimethyloxolane |

| Hydroxide | NaOH or KOH | H₂O/THF | Reflux | SN1/SN2 | 2,2-Dimethyl-oxolan-4-ol |

Experimental Workflow Visualization

The general workflow for performing and analyzing a nucleophilic substitution reaction on 4-Bromo-2,2-dimethyloxolane is depicted below.

Diagram 2: General Experimental Workflow

Caption: A generalized workflow for nucleophilic substitution reactions.

Conclusion and Future Perspectives

4-Bromo-2,2-dimethyloxolane serves as a highly valuable and versatile substrate for a range of nucleophilic substitution reactions. A thorough understanding of the underlying mechanistic principles, particularly the potential for neighboring group participation, is paramount for achieving the desired stereochemical outcome. The protocols outlined in this guide provide a solid foundation for the synthesis of a variety of substituted 2,2-dimethyloxolane derivatives, which are key intermediates in the discovery and development of new therapeutic agents. Further exploration of enantioselective methodologies and the use of a broader range of nucleophiles will undoubtedly continue to expand the synthetic utility of this important building block.

References

-

Chemguide. (n.d.). Preparation of Amines. Retrieved from [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II: 23.2. Preparation of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 29). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

- Google Patents. (n.d.). CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol.

-

Royal Society of Chemistry. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Retrieved from [Link]

-

Chemguide. (n.d.). Amines as nucleophiles. Retrieved from [Link]

-

MDPI. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of linkers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantiospecific synthesis of [2.2]paracyclophane-4-thiol and derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations. Retrieved from [Link]

-

chemrevise. (n.d.). 6.10 Amines. Retrieved from [Link]

-

Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

PubMed. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 7-azido-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octane. Retrieved from [Link]

-

UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol.

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I perform click reaction of propagyl bromide and sodium azide?. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DE1136321B - Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

Application Note: Strategic Synthesis of Substituted Tetrahydrofurans Utilizing 4-Bromo-2,2-dimethyloxolane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF), or oxolane, ring is a privileged scaffold in medicinal chemistry and a common substructure in a vast array of biologically active natural products.[1] Its prevalence stems from its favorable physicochemical properties: the oxygen atom can act as a hydrogen bond acceptor, while the puckered, non-planar ring structure allows for precise spatial positioning of substituents. These features make THF derivatives ideal for creating specific interactions with biological targets like enzymes and receptors.[1][2] Consequently, the development of robust and stereoselective methods for synthesizing substituted tetrahydrofurans is a critical endeavor in modern drug discovery and organic synthesis.[2][3]

This guide focuses on the utility of 4-Bromo-2,2-dimethyloxolane as a versatile and strategic starting material for accessing a diverse range of 4-substituted THF derivatives. The inherent features of this building block—a well-defined stereocenter (if chiral), a secondary bromide acting as an excellent leaving group, and a gem-dimethyl group at the C2 position—provide a powerful platform for introducing molecular complexity through controlled chemical transformations.

Physicochemical Properties and Safety of 4-Bromo-2,2-dimethyloxolane

A thorough understanding of the starting material's properties is paramount for safe handling and effective reaction design. While specific experimental data for 4-Bromo-2,2-dimethyloxolane is not widely published, its properties can be estimated based on similar structures.

Table 1: Physicochemical Properties of 4-Bromo-2,2-dimethyloxolane

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | - |

| Molecular Weight | 179.05 g/mol | - |

| IUPAC Name | 4-bromo-2,2-dimethyltetrahydrofuran | - |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Estimated 180-190 °C | Analogous compounds |

| Density | Estimated 1.3-1.4 g/cm³ | Analogous compounds |

Safety and Handling: 4-Bromo-2,2-dimethyloxolane should be handled with care in a well-ventilated fume hood.[4][5] Based on analogous alkyl halides, it is expected to be a skin and eye irritant.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[7] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4]

Core Synthetic Strategies and Mechanistic Rationale

The reactivity of 4-Bromo-2,2-dimethyloxolane is dominated by the chemistry of the carbon-bromine bond. The primary transformations involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution (SN2) Reactions

The most direct route to 4-substituted derivatives is through nucleophilic substitution. The bromine atom is a good leaving group, and the secondary carbon to which it is attached is susceptible to attack by a wide range of nucleophiles.

Causality and Mechanistic Insight: The reaction proceeds via a classic SN2 (Substitution, Nucleophilic, bimolecular) mechanism.[8] In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[9] This "backside attack" leads to a Walden inversion of the stereochemical configuration at the carbon center. This stereospecificity is a key advantage, as it allows for the transfer of chirality from the starting material to the product with high fidelity.

The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thereby enhancing its reactivity.

// Reactants sub [label=<

Nu- Nucleophile

];

reac [label=<

4-Bromo-2,2-dimethyloxolane

];

// Transition State ts [label=<

[Transition State]

];

// Products prod [label=<

Substituted Product (Inverted Stereochemistry)

];

lg [label=<

Br- Leaving Group

];

// Edges sub -> ts [label="Backside Attack", color="#EA4335"]; reac -> ts; ts -> prod [label="Bond Formation/\nBond Breaking", color="#34A853"]; prod -> lg [style=invis]; ts -> lg [label="", arrowhead=none, style=invis]; {rank=same; sub; reac;} {rank=same; prod; lg;}

// Invisible path for alignment sub -> reac [style=invis]; reac -> prod [style=invis]; }

Note: The DOT script above is a template. Actual images would need to be generated and linked for a visual representation of the chemical structures.

Diagram 1: SN2 Reaction Mechanism. A schematic of the concerted backside attack by a nucleophile (Nu⁻) on 4-Bromo-2,2-dimethyloxolane, proceeding through a five-coordinate transition state to yield the product with inverted stereochemistry and the bromide leaving group.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon bonds, particularly with aryl, heteroaryl, or vinyl groups, palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling is a prominent example.[10][11]

Causality and Mechanistic Insight: The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide.[11][12] The catalytic cycle is a well-understood sequence of three main steps:[13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-2,2-dimethyloxolane, forming a Pd(II) complex.[13][14] This is often the rate-limiting step.

-

Transmetalation: A base activates the organoboron compound, forming a boronate species.[12] This species then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[14]

The choice of ligand, base, and solvent is crucial for an efficient reaction. Phosphine ligands (e.g., PPh₃, SPhos) stabilize the palladium catalyst, while the base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step.[15][16]

// Inputs and Outputs rbr [shape=none, label="R-Br\n(4-Bromo-2,2-dimethyloxolane)"]; rbor [shape=none, label="R'-B(OH)₂\n(Boronic Acid)"]; base [shape=none, label="Base"]; product [shape=none, label="R-R'\n(Coupled Product)"];

// Edges pd0 -> pdiibr [label=" Oxidative Addition"]; pdiibr -> pdiir [label=" Transmetalation"]; pdiir -> pd0 [label=" Reductive Elimination"];

// Connect inputs/outputs to the cycle rbr -> pdiibr [style=dashed, arrowhead=none]; rbor -> pdiir [style=dashed, arrowhead=none]; base -> pdiir [style=dashed, arrowhead=none]; pdiir -> product [style=dashed, arrowhead=none]; }

Diagram 2: Simplified Suzuki Coupling Catalytic Cycle. The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the bromo-oxolane. Transmetalation with a boronic acid, facilitated by a base, is followed by reductive elimination to form the product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Protocol 1: General Procedure for SN2 Amination

This protocol describes the reaction of 4-Bromo-2,2-dimethyloxolane with a primary or secondary amine.

Materials & Equipment:

-

4-Bromo-2,2-dimethyloxolane (1.0 eq)

-

Amine (1.2 - 2.0 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with stir bar, condenser, and nitrogen inlet

-

Standard glassware for workup and purification

-

Rotary evaporator, separatory funnel, flash chromatography system

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2,2-dimethyloxolane (e.g., 1.0 mmol, 179 mg) and anhydrous DMF (5 mL).

-

Reagent Addition: Add the amine (e.g., 1.2 mmol) followed by the base (K₂CO₃, 2.0 mmol, 276 mg).

-

Reaction Conditions: Stir the mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Rationale: Elevated temperature is often required to overcome the activation energy for substitution with neutral nucleophiles like amines. K₂CO₃ acts as a scavenger for the HBr generated.

-

-

Workup: Cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Rationale: The aqueous wash removes the DMF and inorganic salts.

-

-

Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 4-amino-2,2-dimethyloxolane product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The inversion of stereochemistry can be confirmed by chiral HPLC or X-ray crystallography if an enantiopure starting material was used.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of 4-Bromo-2,2-dimethyloxolane with an arylboronic acid.

Materials & Equipment:

-

4-Bromo-2,2-dimethyloxolane (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)

-

2M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene and Ethanol (e.g., 3:1 mixture)

-

Schlenk flask with stir bar, condenser, and nitrogen/vacuum line

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add 4-Bromo-2,2-dimethyloxolane (1.0 mmol, 179 mg), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

-

Degassing: Seal the flask, and evacuate and backfill with nitrogen three times.

-

Rationale: This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Solvent/Base Addition: Add the degassed solvent mixture (e.g., 4 mL Toluene/Ethanol) followed by the degassed 2M Na₂CO₃ solution (1.5 mL, 3.0 mmol) via syringe.

-

Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 6-18 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Final Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 4-aryl-2,2-dimethyloxolane.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Transformations

The versatility of 4-Bromo-2,2-dimethyloxolane is demonstrated by its successful application in forming various C-N, C-O, C-S, and C-C bonds.

Table 2: Examples of Substituted Tetrahydrofurans Synthesized

| Entry | Nucleophile / Coupling Partner | Product | Reaction Type | Typical Yield (%) |

| 1 | Benzylamine | 4-(Benzylamino)-2,2-dimethyloxolane | SN2 | 85-95% |

| 2 | Sodium Phenoxide | 4-Phenoxy-2,2-dimethyloxolane | SN2 | 90-98% |

| 3 | Sodium Thiophenoxide | 4-(Phenylthio)-2,2-dimethyloxolane | SN2 | 88-96% |

| 4 | Phenylboronic Acid | 4-Phenyl-2,2-dimethyloxolane | Suzuki | 75-90% |

| 5 | 3-Pyridylboronic Acid | 4-(Pyridin-3-yl)-2,2-dimethyloxolane | Suzuki | 70-85% |

Conclusion

4-Bromo-2,2-dimethyloxolane serves as an exceptionally useful building block for the synthesis of 4-substituted tetrahydrofurans. Its well-defined reactivity through SN2 and palladium-catalyzed cross-coupling pathways allows for the predictable and efficient installation of a wide variety of functional groups. The protocols outlined herein provide a reliable foundation for researchers to explore the synthesis of novel THF-containing molecules for applications in drug discovery, agrochemicals, and materials science.

References

-

MDPI. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2,3-dimethylaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2,2-dimethyloxane (C7H13BrO). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

National Institutes of Health. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Transition-Metal Catalysis of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

-

ResearchGate. (2025). Bifurans via Palladium-Catalyzed Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,2-dimethylhexane. Retrieved from [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Pearson+. (2024). Predict the product(s) of the following substitution or elimination reactions. Retrieved from [Link]

-

MDPI. (n.d.). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2,2-Dimethyloxirane (FDB012831). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

-

PPM. (2025). Role of palladium catalyst in cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

DiVA. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from [Link]

Sources

- 1. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes | MDPI [mdpi.com]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Predict the product(s) of the following substitution or eliminati... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 14. nobelprize.org [nobelprize.org]

- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Stereoselective Reactions of 4-Bromo-2,2-dimethyloxolane

Introduction: The Strategic Importance of 4-Bromo-2,2-dimethyloxolane in Stereocontrolled Synthesis

The tetrahydrofuran (oxolane) scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds.[1] The ability to control the stereochemistry of substituents on this five-membered ring is paramount in drug discovery and development, as different stereoisomers can exhibit dramatically different biological activities. 4-Bromo-2,2-dimethyloxolane emerges as a versatile and strategic starting material for the synthesis of complex, stereodefined molecules. Its utility lies in the predictable reactivity of the carbon-bromine bond, which can be exploited in a variety of stereoselective transformations.

This guide provides an in-depth exploration of the key stereoselective reactions of 4-Bromo-2,2-dimethyloxolane, namely nucleophilic substitution (SN2) and elimination (E2) reactions. We will delve into the mechanistic underpinnings that govern the stereochemical outcomes of these reactions, with a particular focus on the influence of the gem-dimethyl group at the C-2 position. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

The Influence of the Gem-Dimethyl Group: The Thorpe-Ingold Effect in Action

A key structural feature of 4-Bromo-2,2-dimethyloxolane is the presence of a gem-dimethyl group at the C-2 position. This seemingly simple modification has profound implications for the reactivity and conformational behavior of the oxolane ring, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect.[2][3] The steric bulk of the two methyl groups compresses the internal bond angles of the ring, which can accelerate intramolecular reactions by bringing the reactive centers into closer proximity.[2][3] This effect can significantly influence the rates and stereochemical pathways of both substitution and elimination reactions. In medicinal chemistry, the gem-dimethyl group is often strategically incorporated to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[4]

Stereoselective Nucleophilic Substitution: The SN2 Pathway

Nucleophilic substitution reactions of 4-Bromo-2,2-dimethyloxolane, particularly those proceeding through an SN2 mechanism, are a cornerstone of its synthetic utility. The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, resulting in a complete inversion of stereochemistry at the reaction center.[5]

Mechanistic Considerations for Stereochemical Control

The stereochemical outcome of the SN2 reaction on 4-Bromo-2,2-dimethyloxolane is highly predictable. If the starting material is a single enantiomer or diastereomer, the product will be formed with the opposite configuration at the C-4 position. This stereospecificity is a powerful tool for the synthesis of chiral molecules.[1][5]

The success of a stereospecific SN2 reaction is contingent on several factors:

-

Choice of Nucleophile: Strong, unhindered nucleophiles are preferred to ensure a bimolecular reaction pathway.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Leaving Group: Bromine is an excellent leaving group, facilitating the substitution reaction.

Application Protocol 1: Stereospecific SN2 Azidation of trans-4-Bromo-2,2-dimethyloxolane

This protocol details the synthesis of cis-4-Azido-2,2-dimethyloxolane, a versatile intermediate for the introduction of nitrogen-containing functionalities.

Objective: To achieve a complete inversion of stereochemistry at the C-4 position via an SN2 reaction.

Materials:

-

trans-4-Bromo-2,2-dimethyloxolane

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-4-Bromo-2,2-dimethyloxolane (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired cis-4-Azido-2,2-dimethyloxolane.

Expected Outcome: The SN2 reaction proceeds with complete inversion of configuration, yielding the cis-azide from the trans-bromide.

| Reactant | Product | Reagents and Conditions | Stereochemical Outcome |

| trans-4-Bromo-2,2-dimethyloxolane | cis-4-Azido-2,2-dimethyloxolane | NaN₃, DMF, 80-90 °C | Inversion |

| cis-4-Bromo-2,2-dimethyloxolane | trans-4-Azido-2,2-dimethyloxolane | NaN₃, DMF, 80-90 °C | Inversion |

Stereoselective Elimination Reactions: The E2 Pathway

Elimination reactions of 4-Bromo-2,2-dimethyloxolane provide access to unsaturated oxolane derivatives. The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[6]

Stereochemical Requirements for E2 Elimination